3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Overview
Description
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The presence of methoxy groups at the 3 and 4 positions of the benzene ring and a hydroxyl group at the 3 position of the propanoic acid chain makes this compound unique .
Mechanism of Action
Target of Action
The primary target of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could influence various biochemical processes, leading to the compound’s observed effects.
Biochemical Pathways
Given its target, it is likely to impact the metabolism of aromatic amino acids . These pathways have downstream effects on protein synthesis and other cellular functions.
Result of Action
Given its target, it is likely to influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other cellular functions .
Biochemical Analysis
Biochemical Properties
It is known to be an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role in stimulating γ globin gene expression and erythropoiesis, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate in the presence of sodium ethoxide. This reaction yields an intermediate, which is then further processed to obtain the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process typically includes steps for purification and crystallization to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or other electrophiles in the presence of catalysts.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-1-propanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the hydroxyl group on the propanoic acid chain.
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but lacks the hydroxyl group on the propanoic acid chain.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Uniqueness
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both methoxy groups on the benzene ring and a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTJRHOBUSFVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256544 | |
Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-88-8 | |
Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59893-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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